

Application Notes and Protocols for Mitochondrial Function Assay with Stearoyl-L-carnitine

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Compound of Interest

Compound Name: Stearoyl-L-carnitine chloride

Cat. No.: B1337439

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Introduction

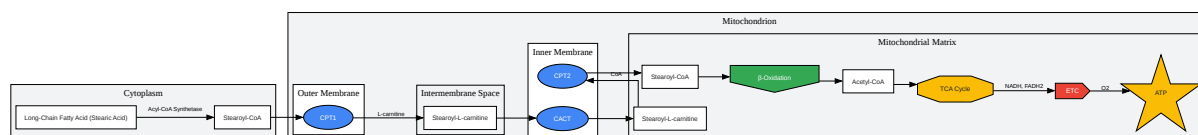
Mitochondrial fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in many tissues, particularly the heart and skeletal muscle.^{[1][2]} Dysregulation of FAO is implicated in a variety of diseases, including metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders.^{[3][4]} Assaying mitochondrial function with specific long-chain fatty acid substrates is crucial for understanding disease mechanisms and for the development of novel therapeutics.

Stearoyl-L-carnitine is the activated form of stearic acid, an 18-carbon saturated fatty acid, ready for transport into the mitochondrial matrix for β -oxidation. Unlike assays that provide a long-chain fatty acid and L-carnitine separately, the use of Stearoyl-L-carnitine directly as a substrate allows for the specific assessment of mitochondrial β -oxidation and electron transport chain (ETC) function, bypassing the regulatory step of carnitine palmitoyltransferase 1 (CPT1).^{[5][6][7][8]} CPT1, located on the outer mitochondrial membrane, is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria and is a key regulatory point in FAO.^{[5][6][7][8]} By providing the acylcarnitine directly, researchers can investigate the intrinsic capacity of the mitochondrial matrix enzymes and the ETC to oxidize fatty acids, independent of CPT1 activity.

These application notes provide a detailed protocol for assessing mitochondrial function using Stearoyl-L-carnitine with the Seahorse XF Analyzer platform, a common tool for real-time measurement of cellular metabolism.

Signaling Pathway: Mitochondrial Fatty Acid Oxidation

The transport of long-chain fatty acids into the mitochondrial matrix is a multi-step process. Fatty acids are first activated to acyl-CoAs in the cytoplasm. CPT1 then converts acyl-CoA to acylcarnitine, which is transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Once inside the matrix, CPT2 converts acylcarnitine back to acyl-CoA, which then enters the β -oxidation spiral.



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Caption: Mitochondrial long-chain fatty acid transport and β -oxidation pathway.

Experimental Protocols

Protocol 1: Measuring Mitochondrial Respiration in Intact Cells using Stearoyl-L-carnitine

This protocol is designed for use with a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Materials:

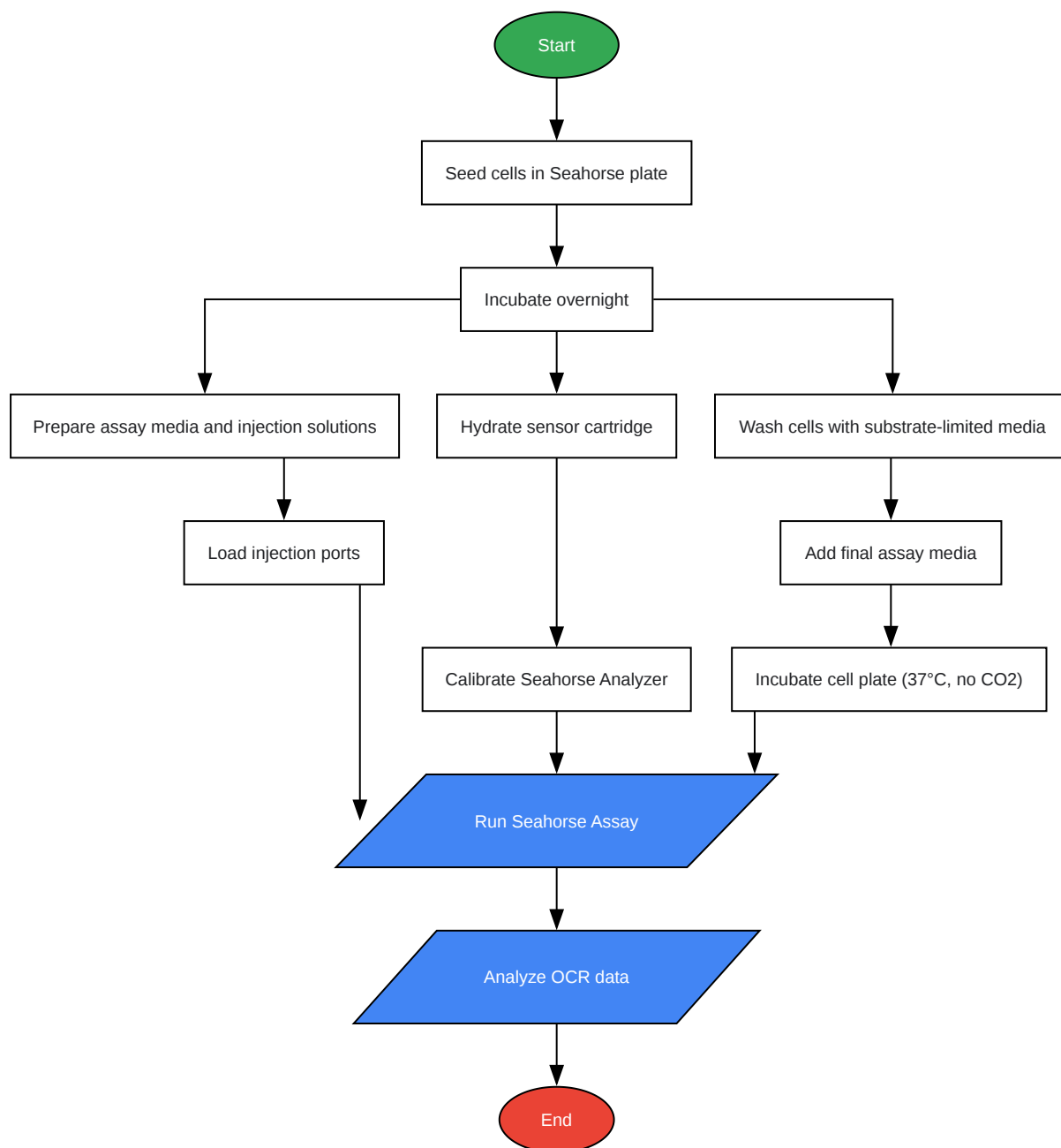
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF DMEM or RPMI medium, pH 7.4
- Stearoyl-L-carnitine hydrochloride
- Bovine Serum Albumin (BSA), fatty acid-free
- Oligomycin (ATP synthase inhibitor)
- Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP; mitochondrial uncoupler)
- Rotenone/Antimycin A (Complex I and III inhibitors)
- Cell line of interest

Procedure:

- Cell Culture:
 - Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[\[1\]](#)
- Prepare Assay Media:
 - Substrate-Limited Assay Medium: Prepare Seahorse XF DMEM or RPMI medium supplemented with 2 mM Glucose and 0.5 mM L-carnitine. Do not add Stearoyl-L-carnitine at this stage.
 - Stearoyl-L-carnitine-BSA Conjugate: Prepare a stock solution of Stearoyl-L-carnitine conjugated to fatty acid-free BSA. A common molar ratio is 6:1 (Stearoyl-L-carnitine:BSA).

- Injection Port Solutions: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the appropriate assay medium at the desired final concentrations.
- Assay Day:
 - Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator overnight.^[5]
 - Remove the cell culture medium from the cell plate and wash twice with the pre-warmed Substrate-Limited Assay Medium.
 - Add the final volume of Substrate-Limited Assay Medium to each well.
 - Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
 - Load the injection ports of the hydrated sensor cartridge with the prepared solutions of Stearoyl-L-carnitine-BSA conjugate, oligomycin, FCCP, and rotenone/antimycin A.
 - Calibrate the Seahorse XF Analyzer.
 - Replace the calibrant plate with the cell plate and initiate the assay.

Experimental Workflow:



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Caption: Experimental workflow for the Seahorse XF mitochondrial function assay.

Protocol 2: Measuring Mitochondrial Respiration in Permeabilized Cells

This protocol allows for the direct delivery of Stearoyl-L-carnitine to the mitochondria, bypassing the plasma membrane.

Materials:

- Same as Protocol 1, with the addition of a permeabilizing agent (e.g., saponin or digitonin).
- Mitochondrial Assay Solution (MAS): e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH_2PO_4 , 5 mM MgCl_2 , 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.

Procedure:

- Cell Culture and Media Preparation: Follow steps 1 and 2 from Protocol 1, using MAS as the base for the assay medium.
- Assay Day:
 - Follow the initial steps of Protocol 1 for sensor cartridge hydration.
 - Wash cells with MAS.
 - Add the permeabilizing agent to the MAS at a pre-optimized concentration and incubate for a short period (e.g., 5-10 minutes).
 - Wash away the permeabilizing agent with MAS.
 - Add MAS containing Stearoyl-L-carnitine to the wells.
 - Proceed with the Seahorse XF assay as described in Protocol 1, injecting other substrates and inhibitors as required.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the Seahorse XF assay.

Table 1: Basal and Maximal Respiration in Response to Stearoyl-L-carnitine

Cell Line/Treatment	Basal OCR (pmol/min)	OCR after Stearoyl-L-carnitine (pmol/min)	Maximal Respiration (FCCP) (pmol/min)
Control	50 ± 5	150 ± 10	300 ± 20
Treatment X	45 ± 4	100 ± 8	200 ± 15
Treatment Y	60 ± 6	180 ± 12	350 ± 25

Table 2: Parameters of Mitochondrial Function

Cell Line/Treatment	ATP Production (pmol/min)	Proton Leak (pmol/min)	Spare Respiratory Capacity (%)
Control	100 ± 8	20 ± 2	100 ± 10
Treatment X	70 ± 6	25 ± 3	60 ± 8
Treatment Y	120 ± 10	18 ± 2	120 ± 12

Note: The data presented in the tables are for illustrative purposes only and will vary depending on the cell type and experimental conditions.

Conclusion

The use of Stearoyl-L-carnitine in mitochondrial function assays provides a powerful tool to dissect the intricacies of fatty acid oxidation. By delivering the substrate directly to the inner mitochondrial membrane transport machinery, researchers can gain valuable insights into the capacity of the β -oxidation pathway and the electron transport chain, independent of the highly regulated CPT1. These protocols and application notes offer a framework for the robust and reproducible assessment of mitochondrial metabolism, which is essential for advancing our understanding of metabolic diseases and for the development of targeted therapies.

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